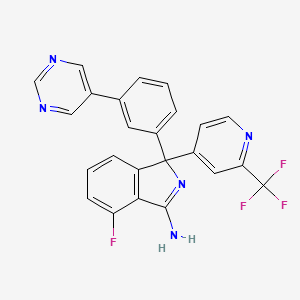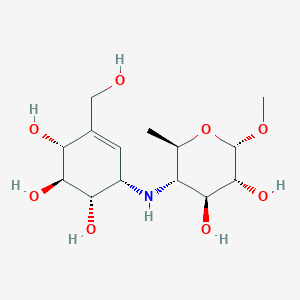
Silver phosphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver phosphide is a chemical compound composed of silver and phosphorus. It is known for its unique properties and potential applications in various fields, including catalysis and materials science. The compound typically exists in different stoichiometric forms, such as silver(I) phosphide (Ag₃P) and silver(II) phosphide (AgP₂).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silver phosphide can be synthesized through several methods:
Direct Combination: Silver and phosphorus can be directly combined at high temperatures to form this compound. This method requires careful control of temperature and atmosphere to prevent oxidation.
Reduction of Silver Compounds: Silver compounds, such as silver nitrate, can be reduced in the presence of phosphorus sources like phosphine gas or hypophosphite. This method often requires a reducing agent and controlled reaction conditions to ensure the formation of the desired phosphide.
Organometallic Routes: Organometallic precursors of silver can be reacted with phosphorus-containing ligands to form this compound nanoparticles. This method allows for precise control over particle size and composition.
Industrial Production Methods: Industrial production of this compound typically involves high-temperature synthesis in controlled environments to ensure purity and consistency. The use of advanced techniques like chemical vapor deposition and plasma-assisted synthesis can enhance the efficiency and scalability of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of silver oxide and phosphorus oxides. These reactions are typically facilitated by oxidizing agents like oxygen or hydrogen peroxide.
Reduction: Reduction of this compound can yield elemental silver and phosphine gas. Reducing agents such as hydrogen or hydrazine are commonly used in these reactions.
Substitution: this compound can participate in substitution reactions where phosphorus atoms are replaced by other elements or groups. These reactions often require specific catalysts and reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide
Reducing Agents: Hydrogen, hydrazine
Catalysts: Transition metal catalysts for substitution reactions
Major Products:
Oxidation: Silver oxide, phosphorus oxides
Reduction: Elemental silver, phosphine gas
Substitution: Various substituted phosphides depending on the reactants used
Applications De Recherche Scientifique
Silver phosphide has a wide range of applications in scientific research:
Catalysis: this compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes. Its unique electronic properties make it an effective catalyst for these reactions.
Materials Science: this compound nanoparticles are studied for their potential use in electronic and optoelectronic devices. Their size-dependent properties make them suitable for applications in sensors and photovoltaic cells.
Biology and Medicine: Research is ongoing to explore the potential use of this compound in biomedical applications, such as drug delivery and imaging
Industry: this compound is used in the production of advanced materials and coatings. Its high thermal stability and conductivity make it suitable for use in high-temperature and high-performance applications.
Mécanisme D'action
The mechanism by which silver phosphide exerts its effects is primarily related to its electronic structure and reactivity. In catalytic applications, this compound facilitates the transfer of electrons between reactants, thereby lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrogenation reactions, this compound can activate hydrogen molecules and facilitate their addition to unsaturated substrates.
Comparaison Avec Des Composés Similaires
Silver phosphide can be compared with other metal phosphides, such as:
Nickel Phosphide (Ni₂P): Known for its catalytic activity in hydrogenation and hydrodesulfurization reactions.
Iron Phosphide (Fe₂P): Used in magnetic materials and as a catalyst in various chemical reactions.
Copper Phosphide (Cu₃P): Studied for its potential use in electronic and optoelectronic devices.
Uniqueness of this compound:
Electronic Properties: this compound has unique electronic properties that make it an effective catalyst and suitable for electronic applications.
Thermal Stability: It exhibits high thermal stability, making it suitable for high-temperature applications.
Biocompatibility: Its potential biocompatibility opens up possibilities for biomedical applications.
Propriétés
IUPAC Name |
trisilver;phosphorus(3-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ag.P/q3*+1;-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSJDTMGIPTVRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[P-3].[Ag+].[Ag+].[Ag+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.578 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





